Home > Products > Screening Compounds P93927 > Eptazocine hydrobromide
Eptazocine hydrobromide - 72150-17-5

Eptazocine hydrobromide

Catalog Number: EVT-267520
CAS Number: 72150-17-5
Molecular Formula: C15H22BrNO
Molecular Weight: 312.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Eptazocine Hydrobromide is a synthetic opioid analgesic developed by Nippon Shinyaku Co., Ltd. []. It belongs to the benzomorphan class of opioids and is structurally related to other opioids like Pentazocine. Eptazocine Hydrobromide is primarily recognized for its analgesic properties. [].

1-Methyl-7-methoxy-2-tetralone

Compound Description: 1-Methyl-7-methoxy-2-tetralone is a starting material in the asymmetric synthesis of eptazocine hydrobromide. [, ]

Relevance: This compound serves as the foundational structure upon which the synthesis of eptazocine hydrobromide is built. [, ] The subsequent synthetic steps modify and elaborate this core structure to ultimately yield eptazocine hydrobromide.

N-(p-Trifluoromethylbenzyl)cinchonidinium bromide

Compound Description: N-(p-Trifluoromethylbenzyl)cinchonidinium bromide acts as a catalyst in the asymmetric synthesis of eptazocine hydrobromide. [, ]

Relevance: This compound is not structurally related to eptazocine hydrobromide. It plays a crucial role in facilitating the stereoselective formation of the desired enantiomer of eptazocine hydrobromide during its synthesis. [, ]

Overview

Eptazocine hydrobromide is a synthetic opioid analgesic that was developed by Nihon Iyakuhin Kogyo Co., Ltd. It is primarily utilized for its narcotic-antagonizing analgesic properties, making it effective in managing post-operative pain and pain associated with cancer. Eptazocine hydrobromide functions as a unique compound within the opioid class, exhibiting both agonistic and antagonistic effects on different opioid receptors, particularly the kappa and mu receptors .

Source and Classification

Eptazocine hydrobromide is classified as an opioid analgesic. It is derived from the structural modifications of existing opioid compounds to enhance its therapeutic efficacy while minimizing side effects. The compound's chemical identification number is 72150-17-5, and it is recognized for its role in both medicinal chemistry and pharmacological research.

Synthesis Analysis

Methods and Technical Details

The synthesis of eptazocine hydrobromide involves a novel asymmetric process starting from 1-methyl-7-methoxy-2-tetralone. The key steps include:

The entire synthesis is characterized by its efficiency and mild reaction conditions, making it suitable for industrial applications.

Molecular Structure Analysis

Eptazocine hydrobromide possesses a complex molecular structure featuring several key components:

  • Cyclohexene Ring: A significant feature of its structure that contributes to its pharmacological activity.
  • Amine Functional Group: Essential for interaction with opioid receptors.

Structure Data

The molecular formula of eptazocine hydrobromide is C_{20}H_{26}BrN, with a molecular weight of approximately 373.34 g/mol. The structural representation includes various stereocenters that are critical for its biological activity.

Chemical Reactions Analysis

Types of Reactions

Eptazocine hydrobromide undergoes various chemical reactions during its synthesis:

  • Alkylation: The primary reaction involves the alkylation of 1-methyl-7-methoxy-2-tetralone.
  • Mannich Cyclization: This reaction forms part of the synthetic pathway that constructs the compound's tricyclic structure.

Common Reagents and Conditions

Key reagents include:

  • 1-Methyl-7-methoxy-2-tetralone
  • 1,5-Dibromopentane
  • N-(p-trifluoromethylbenzyl)cinchonidinium bromide as a catalyst.

These reactions are optimized under specific conditions to maximize yield and purity, demonstrating practical applicability in pharmaceutical synthesis .

Mechanism of Action

Eptazocine hydrobromide exerts its analgesic effects primarily through interactions with opioid receptors in the central nervous system:

  • Kappa Opioid Receptor Agonism: Eptazocine acts as an agonist at kappa receptors, which mediates its analgesic effects.
  • Mu Opioid Receptor Antagonism: Simultaneously, it functions as an antagonist at mu receptors, mitigating common side effects associated with traditional opioids, such as respiratory depression .

This dual action allows eptazocine hydrobromide to provide effective pain relief while reducing the risk of adverse effects commonly seen with other opioid medications.

Physical and Chemical Properties Analysis

Physical Properties

Eptazocine hydrobromide is typically encountered as a white crystalline powder. Its solubility characteristics are favorable for pharmaceutical formulations, allowing for effective delivery methods.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may require specific handling procedures due to its classification as a controlled substance. Its interactions with biological systems are primarily mediated through receptor binding dynamics.

Relevant data include:

  • Melting Point: Approximately 200 °C
  • Solubility: Soluble in water and organic solvents like ethanol and methanol .
Applications

Eptazocine hydrobromide has several significant applications:

  1. Medical Use: It is primarily employed in clinical settings for managing moderate to severe pain, particularly post-operative pain and cancer-related pain.
  2. Research Applications: In scientific research, it serves as a model compound for studying opioid receptor interactions, asymmetric synthesis techniques, and phase-transfer catalysis methodologies.
  3. Pharmaceutical Industry: The synthesis methods developed for eptazocine hydrobromide are of interest for their potential application in producing other therapeutic agents efficiently .
Historical Context and Discovery of Eptazocine Hydrobromide

Evolution of Opioid Analgesics and Emergence of Mixed-Action Agonist-Antagonists

The development of opioid analgesics underwent a significant paradigm shift in the mid-20th century with the pursuit of compounds that could deliver analgesia with reduced abuse potential. Traditional µ-opioid receptor agonists like morphine, while effective, carried high risks of dependence, respiratory depression, and misuse. This drove research toward mixed-action agonist-antagonists – molecules designed to simultaneously activate one opioid receptor while blocking another. Pentazocine, patented in 1962, was a pioneering κ-agonist/µ-partial antagonist that demonstrated clinically useful analgesia with a lower abuse profile than pure µ-agonists [7] [8].

This pharmacological strategy aimed to leverage the analgesic properties of κ-receptor activation (supraspinal and spinal analgesia) while mitigating the euphoric and respiratory depressant effects primarily mediated by µ-receptor activation. The structural core of many early mixed-action opioids was the benzomorphan scaffold, characterized by a rigid pentacyclic ring system. Modifications to this core, particularly alterations in N-substituents and ring functionalization, were found to dramatically shift receptor affinity profiles and intrinsic activity (agonist vs antagonist effects). Eptazocine hydrobromide emerged from systematic exploration within this benzomorphan class, specifically designed to optimize the κ-agonist/µ-antagonist balance for enhanced analgesia and reduced abuse liability compared to predecessors like pentazocine [7] [10].

Table 1: Key Structural Features of Select Mixed-Action Opioid Benzomorphan Analogs

CompoundCore StructureN-SubstituentKey Functional GroupsPrimary Receptor Profile
PentazocineBenzomorphanCH₂CH=C(CH₃)₂-OH at C9κ-agonist / µ-partial antagonist
EptazocineBenzomorphanCH₃-OH at C10, -CH₃ at C1κ-agonist / µ-partial antagonist
PhenazocineBenzomorphanCH₂CH₂C₆H₅-OH at C9Predominantly µ-agonist

Chronological Development of Eptazocine Hydrobromide: From Conceptualization to Patent Approval

The specific development pathway of eptazocine hydrobromide (chemical name: (1S,6S)-1,4-dimethyl-2,3,4,5,6,7-hexahydro-1H-1,6-methanobenzo[e]azonine-10-ol hydrobromide; CAS: 72522-13-5 / 72150-17-5 (bromide)) stemmed from targeted modifications of the benzomorphan nucleus [7]. Early pharmacological characterization in the late 1970s and early 1980s identified its unique profile. Binding assays and isolated tissue preparations (e.g., guinea pig ileum, mouse vas deferens) demonstrated its high affinity for κ-opioid receptors, moderate affinity for µ-receptors acting as a partial agonist/antagonist, and negligible δ-receptor activity [5] [7] [10]. This translated into potent analgesia in animal models, comparable to morphine, but crucially, with attenuated µ-mediated side effects like respiratory depression in preclinical studies and significantly reduced potential to induce self-administration in abuse liability models compared to pure µ-agonists.

The compound was patented, reflecting the novelty of its specific structure ((1S,6S)-configuration) and its pharmacological properties. The synthesis route initially described in patents involved multiple steps starting from precursors like 1-methyl-7-methoxy-2-tetralone, but was often low-yielding or required challenging resolution steps to obtain the desired enantiomer [6]. The development focus was on establishing its clinical utility as an analgesic for moderate to severe pain, positioning it as a safer alternative within the emerging class of agonist-antagonist opioids. While its initial development and approval occurred primarily in Japan (brand name: Sedapain®), its distinct mechanism sparked international research interest in structurally refined κ-agonists with improved selectivity and reduced dysphoric effects [7] [10].

Comparative Analysis with Structural Analogues in Early Opioid Research

Eptazocine's position within the opioid landscape was defined through rigorous comparison with its closest structural and pharmacological analogues, primarily pentazocine.

  • Structural Similarities and Divergences:Both eptazocine and pentazocine share the benzomorphan core. However, critical differences exist:
  • N-Substituent: Pentazocine has a phenallyl group (-CH₂CH=C(CH₃)₂), whereas eptazocine has a simple methyl group (-CH₃) on the nitrogen.
  • Ring Substitution: Eptazocine features a methyl group at the bridgehead carbon (C1) and a phenolic hydroxyl at C10 (equivalent to C9 in pentazocine numbering).
  • Stereochemistry: Both drugs possess specific stereochemical configurations critical for activity, but the (1S,6S) configuration of eptazocine defines its unique pharmacological signature [2] [7].These seemingly minor alterations significantly impact receptor interaction kinetics and functional outcomes. The methyl substituent at C1 in eptazocine contributes to conformational rigidity, potentially enhancing κ-receptor affinity and selectivity.
  • Pharmacodynamic Profile:
  • Receptor Affinity and Efficacy: Both compounds are κ-agonists and µ-partial agonist/antagonists. However, quantitative receptor binding studies indicated differences in affinity ratios (κ:µ). Early research suggested eptazocine might possess a more favorable κ-agonism profile relative to its µ-activity compared to pentazocine, potentially contributing to its observed analgesic potency and reduced µ-mediated side effects like respiratory depression at equianalgesic doses. Its intrinsic activity at the µ-receptor was primarily antagonistic, effectively blocking the effects of pure µ-agonists like morphine [5] [7] [10].
  • Analgesic Potency: Preclinical and early clinical studies positioned eptazocine as highly potent. It was generally found to be several times more potent than pentazocine and approaching or equaling morphine in analgesic efficacy in various models [8] [10].
  • Side Effect Profile (Excluding Safety): A defining characteristic explored in early research was the expectation of lower abuse potential due to the µ-antagonism and κ-agonism, which can produce dysphoria instead of euphoria. While both pentazocine and eptazocine exhibited this shift away from µ-mediated euphoria, the intensity of κ-mediated dysphoric or psychotomimetic effects was a point of comparative investigation, with some studies suggesting potential differences influenced by their distinct pharmacokinetics and receptor occupancy dynamics [7] [10].
  • Synthetic Advancements:Early synthesis of enantiomerically pure benzomorphans like eptazocine was a significant challenge, often relying on classical resolution techniques that were inefficient. A major advancement relevant to eptazocine's development was the later refinement of its synthesis using asymmetric catalysis. As highlighted in search results, a novel, mild, and practical asymmetric process was developed starting from 1-methyl-7-methoxy-2-tetralone under the catalysis of N-(p-trifluoromethylbenzyl)cinchonidinium bromide. This method significantly improved the overall yield and purity of eptazocine hydrobromide by enabling the direct enantioselective construction of the chiral center, representing a significant improvement over earlier racemic syntheses followed by resolution [2] [6].

Table 2: Comparative Receptor Binding and Analgesic Profile of Eptazocine vs. Key Analogs (Based on Early Research Data)

ParameterMorphinePentazocineEptazocine
Primary Receptor Actionµ-agonistκ-agonist / µ-partial antagonistκ-agonist / µ-partial antagonist
Relative µ AffinityHigh (Ref)ModerateModerate
Relative κ AffinityLowHighVery High
µ Intrinsic ActivityFull AgonistPartial AgonistPartial Agonist/Antagonist
Relative Analgesic Potency (Parenteral)1x0.2-0.3x1-3x (vs Morphine)
Abuse Potential (Preclinical)HighLower than MorphineLower than Morphine

Properties

CAS Number

72150-17-5

Product Name

Eptazocine hydrobromide

IUPAC Name

(1S,9S)-1,11-dimethyl-11-azatricyclo[7.4.1.02,7]tetradeca-2(7),3,5-trien-4-ol;hydrobromide

Molecular Formula

C15H22BrNO

Molecular Weight

312.24 g/mol

InChI

InChI=1S/C15H21NO.BrH/c1-15-5-6-16(2)10-11(9-15)7-12-3-4-13(17)8-14(12)15;/h3-4,8,11,17H,5-7,9-10H2,1-2H3;1H/t11-,15-;/m1./s1

InChI Key

KMISFPIWSMSMJD-UHFFFAOYSA-N

SMILES

CC12CCN(CC(C1)CC3=C2C=C(C=C3)O)C.Br

Solubility

Soluble in DMSO

Synonyms

eptazocine hydrobromide
l-1,4-dimethyl-10-hydroxy-2,3,4,5,6,7-hexahydro-1,6-methano-1H-4-benzazonine hydrobromide
l-ST-2121
ST 2121
ST-2121

Canonical SMILES

CC12CCN(CC(C1)CC3=C2C=C(C=C3)O)C.Br

Isomeric SMILES

C[C@@]12CCN(C[C@@H](C1)CC3=C2C=C(C=C3)O)C.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.